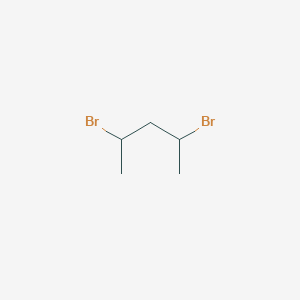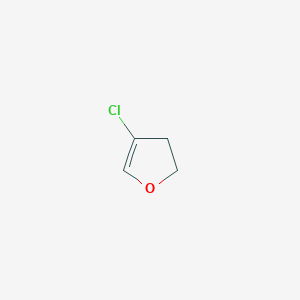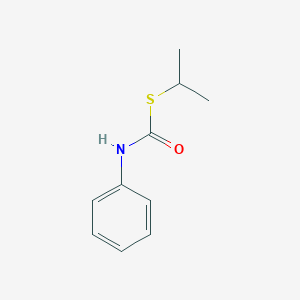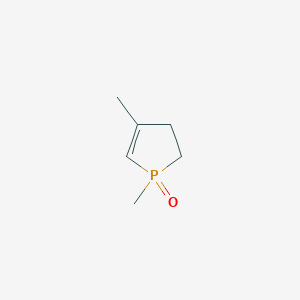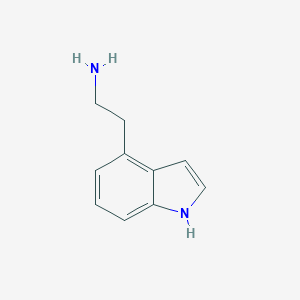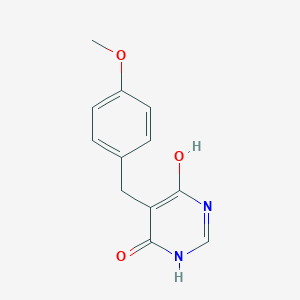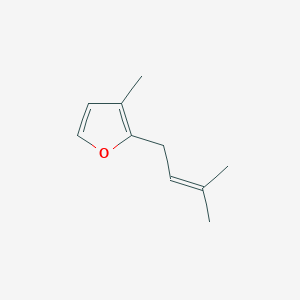![molecular formula C10H13NO2 B098178 N-[4-(1-Hydroxyethyl)phenyl]acetamide CAS No. 16375-92-1](/img/structure/B98178.png)
N-[4-(1-Hydroxyethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-Hydroxyethyl)phenyl]acetamide, commonly known as paracetamol, is a widely used analgesic and antipyretic drug. It is one of the most commonly used drugs worldwide and is available over the counter in most countries. Paracetamol is used to treat a variety of conditions, including headaches, fever, and mild to moderate pain.
作用机制
Paracetamol works by inhibiting the production of prostaglandins, which are involved in the process of inflammation and pain. It does this by blocking the action of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Paracetamol is selective for COX-2, which is responsible for the production of prostaglandins in response to inflammation and pain.
Biochemical and Physiological Effects:
Paracetamol is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 30 minutes to 2 hours. It is metabolized in the liver and excreted in the urine. Paracetamol has a half-life of approximately 2-3 hours in adults and 4 hours in children. Paracetamol is generally well-tolerated, with few adverse effects at therapeutic doses.
实验室实验的优点和局限性
Paracetamol is a widely used drug in laboratory experiments due to its well-known mechanism of action and low toxicity at therapeutic doses. However, paracetamol has limitations in laboratory experiments, as it is metabolized by the liver and can be affected by other drugs that are metabolized by the same pathway. Additionally, paracetamol can interfere with the measurement of liver enzymes, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on paracetamol. One area of research is the development of new formulations of paracetamol that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential use of paracetamol in the treatment of other conditions, such as inflammation, autoimmune diseases, and cancer. Additionally, research is needed to better understand the mechanisms of paracetamol metabolism and its interactions with other drugs.
合成方法
Paracetamol can be synthesized through several methods, including the reduction of p-nitrophenol with sodium borohydride, the acetylation of p-aminophenol with acetic anhydride, or the nitration of phenol followed by reduction of the nitro group. The most commonly used method is the reduction of p-nitrophenol with sodium borohydride.
科学研究应用
Paracetamol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials to test the efficacy of new pain-relieving drugs. Paracetamol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, rheumatoid arthritis, and cancer pain.
属性
CAS 编号 |
16375-92-1 |
|---|---|
产品名称 |
N-[4-(1-Hydroxyethyl)phenyl]acetamide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-[4-(1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) |
InChI 键 |
AXSFXIYXBDIWQK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
规范 SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
